molecular formula C18H17N3O2 B2629539 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide CAS No. 902047-27-2

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B2629539
CAS No.: 902047-27-2
M. Wt: 307.353
InChI Key: JIVNEQFLKHGDHO-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a critical structural component of naldemedine tosylate, an opioid antagonist used clinically to treat opioid-induced constipation . The compound features a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3, linked to a propanamide moiety via a phenyl spacer. The 1,2,4-oxadiazole heterocycle contributes to its metabolic stability and binding affinity, while the isopropyl group and aromatic substituents modulate lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(2)17(22)19-15-11-7-6-10-14(15)18-20-16(21-23-18)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVNEQFLKHGDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One efficient method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Case Study:
In vitro evaluations demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). One notable compound achieved an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity .

CompoundTarget Cell LineIC50 (µM)
Compound AMCF-70.65
Compound BPANC-10.75

Anti-inflammatory Properties

Compounds containing the oxadiazole structure have also been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

Case Study:
A series of oxadiazole derivatives were synthesized and tested for COX inhibition. The most effective compound displayed a selectivity ratio favoring COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .

CompoundCOX InhibitionSelectivity Ratio
Compound CYesCOX-2/COX-1 = 10:1

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been investigated as well. These compounds exhibit activity against various bacterial strains and fungi.

Case Study:
In a study evaluating the antibacterial efficacy of several derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the potential for development into antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Biological Activity/Application Reference
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide (component of naldemedine) 1,2,4-oxadiazole, phenyl, isopropylamide, phenyl spacer Opioid antagonist (naldemedine)
N-Cyclopropyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12f) Cyclopropyl, p-tolyloxy, p-tolyl-oxadiazole Non-covalent proteasome inhibitor
1-Isopropyl-3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)urea (14) Urea core, isopropyl, 4-methylbenzyl, phenyl-oxadiazole Non-covalent proteasome inhibitor
N-Isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolylamino)acetamide (16) p-Tolylamino, isopropylamide, phenyl-oxadiazole Proteasome inhibitor (activity unspecified)
N-Isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide (19a) Trifluoromethylphenyl, isopropylamide, phenyl-oxadiazole Proteasome inhibitor (enhanced lipophilicity)
2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1) Tetrazole ring, 4-chlorophenoxy, methylpropanamide Potential treatment for DMT2, dyslipidemia
N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide Dual oxadiazole rings, sulfanyl bridge, 2,4-dimethylphenyl Undisclosed (screened for diverse targets)
3-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride Amino-propanamide, hydrochloride salt, phenyl-oxadiazole Industrial/experimental use

Key Observations

Heterocycle Variations: The 1,2,4-oxadiazole ring is conserved in most analogs (e.g., 12f, 14, 16, 19a) for metabolic stability and π-π interactions. Compound 6 features dual oxadiazole rings (1,2,4- and 1,3,4-), likely improving target engagement through multivalent interactions .

In contrast, the hydrophilic hydrochloride salt in Compound 7 improves solubility . Functional Groups: Urea (14) vs. amide (naldemedine component) alters hydrogen-bonding capacity, impacting proteasome vs. opioid receptor selectivity .

Biological Activity: Proteasome Inhibitors: Compounds 12f, 14, 16, and 19a inhibit proteasome activity via non-covalent interactions, with structural variations influencing potency and selectivity . Clinical Applications: The naldemedine component is the only analog approved for clinical use (opioid antagonism), highlighting the importance of its phenyl spacer and isopropylamide group .

Biological Activity

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4OC_{17}H_{18}N_{4}O, with a molecular weight of approximately 298.35 g/mol. Its structure features an oxadiazole ring which is known for conferring various biological properties.

Biological Activity Overview

  • Anticancer Activity
    • Mechanism of Action : Compounds containing the oxadiazole moiety have been shown to exhibit significant anticancer properties. They often act by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression levels .
    • Case Studies :
      • A study highlighted that derivatives similar to this compound demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), U937 (leukemia), and A549 (lung cancer). The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations .
      • Another investigation revealed that specific oxadiazole derivatives showed greater cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent .
  • Inhibition of Histone Deacetylases (HDACs)
    • Recent research has indicated that compounds with oxadiazole structures can act as HDAC inhibitors. These inhibitors are crucial in cancer therapy as they can induce differentiation and apoptosis in tumor cells. The incorporation of oxadiazole into HDAC inhibitors has been shown to enhance their antiproliferative activity .
  • Antimicrobial and Antiviral Properties
    • Some studies suggest that oxadiazole derivatives possess antimicrobial and antiviral activities, making them candidates for further development in treating infections alongside their anticancer properties .

Research Findings and Data Tables

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound NameTarget Cell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-70.65Induces apoptosis via caspase activation
DoxorubicinMCF-710.38DNA intercalation
Oxadiazole Derivative AU937<0.12HDAC inhibition
Oxadiazole Derivative BA5491.5Induces cell cycle arrest

Q & A

Q. Common Models :

  • Cell Lines : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) are standard for evaluating IC₅₀ values .
  • Assays : MTT or SRB assays quantify cell viability after 48–72 hours of exposure .
    Addressing Variability :
    • Dose-Response Curves : Use at least six concentrations (1 nM–100 µM) to ensure reproducibility.
    • Control Normalization : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control .
    • Triplicate Replicates : Minimize intra-experimental variability .

Advanced: How can molecular docking studies predict the compound’s interactions with biological targets like tubulin or EGFR?

Q. Methodology :

  • Target Selection : Retrieve protein structures (e.g., tubulin: PDB ID 1SA0) from the RCSB PDB database.
  • Ligand Preparation : Optimize the compound’s 3D structure using DFT (e.g., B3LYP/6-31G* basis set) for accurate charge distribution .
  • Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinity (ΔG ≤ -8 kcal/mol suggests strong interactions) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., paclitaxel for tubulin) to assess predictive accuracy .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Q. Strategies :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell density and exposure time) .
  • Structural Confirmation : Re-evaluate compound purity via HPLC and NMR to rule out batch variability .
  • Pathway-Specific Assays : Use Western blotting to verify target modulation (e.g., caspase-3 cleavage for apoptosis) .

Advanced: What computational methods are recommended to predict the compound’s physicochemical properties and reactivity?

Q. Key Approaches :

  • DFT Calculations : B3LYP functional with 6-311++G** basis set predicts HOMO/LUMO energies, polarizability, and solubility .
  • MD Simulations : GROMACS assesses stability in aqueous environments (e.g., RMSD < 2 Å over 50 ns) .
  • ADMET Prediction : SwissADME or admetSAR estimates logP (≈3.2), bioavailability (≥70%), and CYP450 interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. SAR Design :

  • Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to hydrophobic pockets .
  • Propanamide Branching : Replace 2-methyl with cyclopropyl to improve metabolic stability .
  • Bioisosteric Replacement : Substitute the oxadiazole with a thiadiazole ring to modulate solubility .

Advanced: What experimental strategies assess the compound’s stability under physiological conditions?

Q. Protocols :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C suggests robustness) .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) for 48h; track photodegradation products via LC-MS .

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